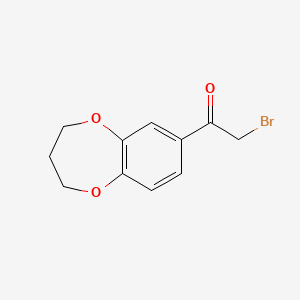

2-溴-1-(3,4-二氢-2H-1,5-苯并二氧杂戊环-7-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one" is a brominated derivative that is structurally related to benzodioxepin compounds. These types of compounds have been studied for their potential pharmacological properties, including anti-inflammatory activity. The presence of a bromine atom and the benzodioxepin moiety suggests that this compound could exhibit interesting chemical and biological characteristics .

Synthesis Analysis

The synthesis of brominated benzodioxepin derivatives has been explored in the literature. For instance, a series of new 3-aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones were synthesized and characterized, indicating that such compounds can be obtained with good yields and can be structurally diverse . The synthesis typically involves the introduction of the bromine atom at a strategic position to influence the compound's reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of brominated benzodioxepin derivatives is characterized by the presence of a seven-membered benzodioxepin ring and a bromine atom attached to the carbon framework. X-ray crystallography has been used to determine the molecular and crystal structure of related compounds, such as 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one, which provides insights into the arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

Brominated compounds like the one are typically reactive due to the presence of the bromine atom, which can participate in various chemical reactions. The bromine atom can act as a good leaving group in nucleophilic substitution reactions or can be involved in electrophilic addition reactions due to its electron-withdrawing nature. The reactivity of such compounds can be further analyzed through experimental studies and theoretical calculations, such as DFT calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzodioxepin derivatives are influenced by their molecular structure. The presence of the bromine atom and the benzodioxepin ring system can affect the compound's melting point, solubility, and stability. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state packing of these compounds, as observed in related structures . These interactions can also influence the compound's reactivity and its interaction with biological targets.

科学研究应用

合成中的关键中间体

相关的化合物 2H-1,5-苯并二氧杂戊环-3(4H)-酮在合成具有重要生物学特性的 3,4-二氢-2H-1,5-苯并二氧杂戊环类似物中至关重要。这包括作为肾上腺素能兴奋剂和支气管扩张剂。此外,抗真菌 strobilurins I 和 K 是该化合物的衍生物,展示了其在药物化学中的广泛应用范围 (Damez 等人,2001)。

抗炎活性

另一项研究重点介绍了新化合物 3-芳基-1-(8-溴-3,4-二氢-2H-1,5-苯并二氧杂戊环-7-基)-2-丙烯-1-酮的合成,展示了固有的抗炎活性。这表明 2-溴-1-(3,4-二氢-2H-1,5-苯并二氧杂戊环-7-基)乙酮的衍生物在治疗炎症性疾病中具有潜在的药物应用 (Labanauskas 等人,2001)。

乙醇酸氧化酶抑制

含有 3,4-二氢-2H-1,5-苯并二氧杂戊环结构的化合物表现出作为乙醇酸氧化酶抑制剂的效力,表明在抑制该酶有益的条件下具有治疗意义 (Williams 等人,1983)。

新型化合物的合成

该化合物用于合成具有潜在生物活性的各种衍生物。例如,合成具有抗炎特性的衍生物,如 5-(2-、3-和 4-甲氧苯基)-4H-1,2,4-三唑-3-硫醇,突出了 2-溴-1-(3,4-二氢-2H-1,5-苯并二氧杂戊环-7-基)乙酮在药物发现和开发中的重要性 (Labanauskas 等人,2004)。

CCR5 拮抗剂合成

该化合物还在合成 CCR5 拮抗剂中发挥作用,表明其在开发治疗艾滋病毒等疾病的药物中的应用,其中 CCR5 发挥着关键作用 (Ikemoto 等人,2005)。

化学和光谱性质

除了其实际应用外,对其化学和光谱性质的研究提供了对其特性和针对特定应用的潜在改进的宝贵见解 (Rosnati 和 Marchi,1962)。

安全和危害

属性

IUPAC Name |

2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6H,1,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSZSLGVTLSCRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)CBr)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380036 |

Source

|

| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

CAS RN |

35970-34-4 |

Source

|

| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。